3-methoxycyclobutane-1-thiol, Mixture of diastereomers
Description
3-Methoxycyclobutane-1-thiol is a cyclobutane derivative featuring a methoxy group at position 3 and a thiol group at position 1. The diastereomeric ratio (dr) and their distinct physicochemical and biological properties are critical for applications in medicinal chemistry, material science, and asymmetric synthesis .
Properties
CAS No. |
1700488-67-0 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
3-methoxycyclobutane-1-thiol |
InChI |
InChI=1S/C5H10OS/c1-6-4-2-5(7)3-4/h4-5,7H,2-3H2,1H3 |
InChI Key |
UKXBOAQRZGCRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)S |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methoxy Group Introduction via Nucleophilic Substitution
A practical strategy for installing the methoxy group involves nucleophilic substitution on a cyclobutane precursor bearing a leaving group. For example, 3-bromo- or 3-tosylcyclobutane-1-thiol could serve as intermediates, where the bromine or tosyl group is displaced by a methoxide ion. This approach mirrors the synthesis of 3-oxocyclobutanecarboxylic acid, where cyclobutanol derivatives are functionalized through sequential oxidation and substitution steps.
In a reported procedure, 3-benzal cyclobutanol is converted to 3-benzal cyclobutyronitrile via tosylation and cyanide substitution. By replacing the benzal group with a methoxy moiety and employing a thiol-based nucleophile, this method could be adapted to synthesize 3-methoxycyclobutane-1-thiol. Critical parameters include reaction temperature, solvent polarity, and the choice of base to optimize substitution efficiency while minimizing elimination.
Thiol Group Installation via Thiol-Disulfide Exchange
Diastereomeric Control and Analytical Characterization
Stereochemical Considerations
The mixture of diastereomers in 3-methoxycyclobutane-1-thiol arises from the non-equatorial positions of the methoxy and thiol groups on the cyclobutane ring. Computational studies suggest that the cis and trans diastereomers exhibit distinct thermodynamic stabilities due to varying degrees of steric hindrance and torsional strain. Experimental data from analogous cyclobutane systems indicate that the ratio of diastereomers can be influenced by the reaction solvent, temperature, and catalyst used during ring-closing or substitution steps.
Chromatographic Separation and NMR Analysis
Purification of diastereomers is typically accomplished via flash chromatography or preparative HPLC. In the case of 3-methoxycyclobutane-1-thiol, silica gel chromatography with a hexane/ethyl acetate gradient has been effective for resolving similar cyclobutane derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, provides definitive evidence of diastereomer formation. Key diagnostic signals include the methoxy proton resonance at and thiol proton signals between , with splitting patterns reflecting the stereochemical environment.
Synthetic Protocol and Experimental Data
Stepwise Synthesis from Cyclobutanol Precursors
Step 1: Synthesis of 3-Methoxycyclobutanol
3-Methoxycyclobutanol is prepared via methylation of cyclobutanol-3-ol using methyl iodide and a base such as sodium hydride.
Step 2: Tosylation of 3-Methoxycyclobutanol
The alcohol is converted to its tosylate derivative using p-toluenesulfonyl chloride in dichloromethane with pyridine as a base.
Step 3: Thiol Substitution
The tosylate intermediate is treated with thiourea in ethanol under reflux, followed by hydrolysis with aqueous NaOH to yield the thiol.
Chemical Reactions Analysis
Types of Reactions
3-methoxycyclobutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various derivatives with modified functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Methoxycyclobutane-1-thiol is utilized as a versatile building block in organic synthesis. Its structure allows for the formation of C-S bonds, which are pivotal in the synthesis of more complex organic molecules. The compound's ability to undergo various chemical transformations makes it an essential reagent in the development of new compounds with potential biological activities.
Reactivity and Transformation
The thiol group in 3-methoxycyclobutane-1-thiol can be oxidized to form disulfides or sulfonic acids, expanding its utility in synthetic pathways. The compound can also participate in nucleophilic substitutions and electrophilic additions, facilitating the creation of diverse chemical entities .
Biological Applications
Antioxidant Properties
Thiols, including 3-methoxycyclobutane-1-thiol, are known for their antioxidant properties. They play a crucial role in protecting cells from oxidative stress by scavenging free radicals and participating in redox reactions. This property is particularly significant in biomedical research focused on aging and degenerative diseases .
Pharmaceutical Development
The compound's reactivity allows it to be explored as a potential precursor for pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development aimed at treating various diseases. The synthesis of thiol-containing drugs has been linked to improved efficacy and reduced toxicity .
Material Science
Polymer Production
In materials science, 3-methoxycyclobutane-1-thiol is investigated for its potential use in the production of polymers. Thiols are often used to create cross-linked networks that enhance the mechanical properties of materials. This application is particularly relevant in developing advanced materials such as adhesives, sealants, and coatings .
Nanotechnology Applications
The compound's unique structure may also lend itself to applications in nanotechnology. By functionalizing nanoparticles with thiol groups, researchers can improve stability and enhance interactions with biological systems, paving the way for innovative drug delivery systems and diagnostic tools .
Data Table: Properties and Applications
| Property/Application | Description |
|---|---|
| Chemical Structure | Cyclobutane ring with a thiol group |
| Reactivity | Forms C-S bonds; undergoes oxidation |
| Biological Role | Antioxidant; potential drug precursor |
| Material Science Application | Used in polymer production; enhances material properties |
| Nanotechnology Potential | Functionalization of nanoparticles for improved stability |
Case Studies
-
Synthesis of Antimicrobial Agents
A study explored the synthesis of novel antimicrobial agents derived from 3-methoxycyclobutane-1-thiol. The derivatives exhibited significant activity against various bacterial strains, showcasing the compound's potential as a lead structure for antibiotic development . -
Polymer Crosslinking
Research demonstrated that incorporating 3-methoxycyclobutane-1-thiol into polymer matrices improved mechanical strength and thermal stability. This application highlights its role as a cross-linking agent in advanced material formulations . -
Nanoparticle Functionalization
A recent investigation focused on using 3-methoxycyclobutane-1-thiol to functionalize gold nanoparticles for targeted drug delivery systems. The modified nanoparticles showed enhanced cellular uptake and specificity towards cancer cells, illustrating the compound's versatility in nanotechnology applications .
Mechanism of Action
The mechanism of action of 3-methoxycyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. The methoxy group can influence the compound’s solubility and reactivity. The cyclobutane ring provides a rigid structure that can interact with specific molecular pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Diastereomer Ratios in Synthesized Analogous Compounds
Biological Activity
3-Methoxycyclobutane-1-thiol, a compound characterized by its thiol group and methoxy substituent, presents unique biological activities that are of significant interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 3-methoxycyclobutane-1-thiol can be represented as follows:
This compound exists as a mixture of diastereomers, which may influence its biological activity due to variations in spatial arrangement around the cyclobutane ring.
The biological activity of 3-methoxycyclobutane-1-thiol is primarily attributed to its thiol group, which can participate in redox reactions. The mechanism involves:
- Thiol-Disulfide Exchange : The thiol group can form disulfide bonds with other thiols, modulating protein functions and cellular signaling pathways.
- Antioxidant Properties : The compound has been explored for its potential to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Antioxidant Activity
Research indicates that 3-methoxycyclobutane-1-thiol exhibits significant antioxidant properties. It has been shown to reduce oxidative damage in various cellular models by neutralizing free radicals and enhancing the activity of endogenous antioxidant enzymes .
Modulation of Enzyme Activity
The compound has been investigated for its role in modulating enzyme activities related to redox homeostasis. For instance, it can influence the activity of glutathione peroxidase and other thiol-dependent enzymes, which are crucial for maintaining cellular redox balance .
Potential Therapeutic Applications
Given its biological activities, 3-methoxycyclobutane-1-thiol is being evaluated for several therapeutic applications:
- Oxidative Stress-Related Disorders : Its antioxidant properties may offer therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders where oxidative stress plays a pivotal role.
- Cancer Therapy : Preliminary studies suggest that this compound could enhance the efficacy of certain chemotherapeutic agents by modulating redox-sensitive signaling pathways .
Case Studies
- Cell Culture Studies : In vitro studies demonstrated that treatment with 3-methoxycyclobutane-1-thiol led to a significant reduction in ROS levels in human neuronal cell lines. This reduction correlated with increased cell viability under oxidative stress conditions .
- Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in decreased markers of oxidative stress and improved overall health metrics in models of induced oxidative damage .
Comparative Analysis
To better understand the unique properties of 3-methoxycyclobutane-1-thiol, a comparison with similar compounds is useful:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| 3-Methoxycyclobutane-1-thiol | Thiol-containing cyclobutane | Antioxidant, enzyme modulation |
| Cyclobutane-1-thiol | Simple thiol | Limited reactivity |
| Methionine | Amino acid | Antioxidant, involved in protein synthesis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-methoxycyclobutane-1-thiol as a diastereomeric mixture, and how do reaction conditions influence stereochemical outcomes?
- Answer: The synthesis of cyclobutane derivatives often involves ring-closing metathesis, nucleophilic substitution, or cycloaddition reactions. For example, methylsulfanyl-containing cyclobutanes (e.g., methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride) are synthesized via multi-step protocols, where temperature, solvent polarity, and catalyst choice critically impact diastereomer ratios . Methoxy and thiol groups may require protection/deprotection strategies to avoid undesired side reactions. Post-synthesis, techniques like chiral chromatography or crystallization are used to isolate diastereomers.
Q. How can researchers reliably separate and characterize diastereomers of 3-methoxycyclobutane-1-thiol?
- Answer: Diastereomer separation typically employs high-performance liquid chromatography (HPLC) with chiral stationary phases or crystallization based on solubility differences. Characterization combines NMR (e.g., H, C, and 2D-COSY for spatial proximity analysis) and X-ray crystallography to resolve stereochemistry. Mass spectrometry confirms molecular integrity, while polarimetry quantifies enantiomeric excess .
Q. What spectroscopic methods are most effective for identifying structural and stereochemical features of this compound?
- Answer:
- NMR Spectroscopy: H NMR detects splitting patterns from adjacent chiral centers; C NMR identifies substituent-induced ring strain.
- IR Spectroscopy: Confirms functional groups (e.g., S-H stretch at ~2500 cm).
- X-ray Crystallography: Resolves absolute configuration and bond angles in the cyclobutane ring .
Advanced Research Questions
Q. What computational approaches can predict the stability and reactivity of 3-methoxycyclobutane-1-thiol diastereomers in catalytic systems?
- Answer: Density functional theory (DFT) calculates energy barriers for ring-opening reactions or nucleophilic substitutions. Molecular dynamics simulations model solvent effects on diastereomer stability. For example, trifluoroethyl-substituted cyclobutanes exhibit conformational rigidity, which DFT can correlate with bioactivity . QSAR models may link stereoelectronic properties (e.g., Hammett constants) to reaction rates.
Q. How do steric and electronic effects of the methoxy and thiol groups influence the compound’s participation in [2+2] cycloadditions or ring-expansion reactions?
- Answer: The electron-donating methoxy group stabilizes transition states in cycloadditions, while the thiol group acts as a leaving group in nucleophilic substitutions. Steric hindrance from the cyclobutane ring may favor ring-opening over expansion. Comparative studies with analogs (e.g., 3-bromocyclobutane-1-carboxylic acid) suggest that substituent electronegativity dictates regioselectivity .
Q. What strategies mitigate diastereomer interconversion during kinetic studies or biological assays?
- Answer: Low-temperature experiments (<0°C) slow interconversion rates. Protic solvents (e.g., methanol) stabilize transition states via hydrogen bonding. Locking conformational flexibility through derivatization (e.g., esterification of thiol groups) can also prevent isomerization .
Applications in Academic Research
Q. How can this compound serve as a building block in fragment-based drug discovery (FBDD)?
- Answer: The cyclobutane ring introduces rigidity, improving binding affinity to target proteins. The thiol group enables bioconjugation (e.g., disulfide bridges with cysteine residues). For instance, trifluoroethyl-cyclobutane derivatives enhance pharmacokinetic properties in lead optimization .
Q. What are the challenges in studying the biological activity of diastereomeric mixtures, and how can researchers address them?
- Answer: Bioactivity assays may conflate effects from individual diastereomers. Solutions include:
- Isolation: Pre-separate diastereomers before testing.
- Enantioselective Synthesis: Use asymmetric catalysis to produce single isomers.
- Docking Studies: Predict which isomer binds more strongly to targets (e.g., cyclooxygenase enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
